4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine
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Overview
Description
4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. This particular compound is characterized by the presence of an iodine atom, a methoxy group, and a trimethylsilyl-ethynyl group attached to the pyrimidine ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves the iodination of a methoxy-substituted pyrimidine followed by the introduction of the trimethylsilyl-ethynyl group. The process generally includes:
Iodination: The methoxy-substituted pyrimidine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the trimethylsilyl-ethynyl group can undergo substitution and coupling reactions, respectively, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
- 4-Iodo-5-ethynyl-6-methoxypyrimidine
- 4-Iodo-6-methoxy-5-ethynylpyrimidine
- 4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]benzene
Comparison: 4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine is unique due to the presence of both the iodine atom and the trimethylsilyl-ethynyl group, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in organic synthesis and material science .
Properties
CAS No. |
87954-11-8 |
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Molecular Formula |
C10H13IN2OSi |
Molecular Weight |
332.21 g/mol |
IUPAC Name |
2-(4-iodo-6-methoxypyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H13IN2OSi/c1-14-10-8(5-6-15(2,3)4)9(11)12-7-13-10/h7H,1-4H3 |
InChI Key |
CAGYAJYWXAABES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)I)C#C[Si](C)(C)C |
Origin of Product |
United States |
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